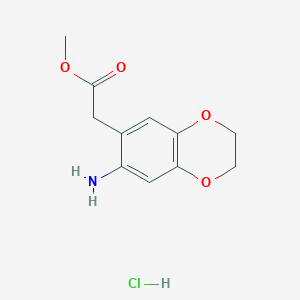

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c1-14-11(13)5-7-4-9-10(6-8(7)12)16-3-2-15-9;/h4,6H,2-3,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWUCRWLWCXKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1N)OCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of benzodioxane derivatives and has shown potential therapeutic applications, particularly in neurodegenerative diseases. Its molecular formula is CHClNO, with a molecular weight of approximately 259.68 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has demonstrated significant inhibitory effects on:

- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Alpha-glucosidase : Inhibiting this enzyme can help manage blood glucose levels, making it relevant for diabetes treatment.

Structure-Activity Relationship (SAR)

The compound's structure features an amino group and an ester functional group, which enhance its chemical reactivity and biological activity compared to related compounds. The benzodioxane ring system contributes to its ability to bind effectively to target enzymes.

Comparative Table of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Acetyl-1,4-benzodioxane | Contains a benzodioxane ring but has an acetyl group | Lacks amino functionality |

| 1,4-Benzodioxane-6-yl methyl ketone | Similar benzodioxane structure with a ketone group | No amino or ester groups present |

| Indole Derivatives | Fused ring systems similar to benzodioxanes | Different core structure leading to varied activities |

This table illustrates how this compound stands out due to its dual functional groups that enhance its biological activity.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory properties of this compound:

- Acetylcholinesterase Inhibition : Molecular docking studies have demonstrated that methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate binds effectively to the active site of AChE. This interaction leads to a significant reduction in enzyme activity, which could be beneficial for cognitive enhancement in Alzheimer's patients.

- Alpha-glucosidase Inhibition : The compound has also shown promising results in inhibiting alpha-glucosidase activity, suggesting potential applications in managing postprandial hyperglycemia in diabetic patients.

Case Studies

Case Study 1 : A study conducted on animal models demonstrated that administration of methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate significantly improved cognitive function as measured by behavioral tests assessing memory and learning capabilities. The results indicated a correlation between AChE inhibition and improved cognitive performance.

Case Study 2 : Another research effort focused on the pharmacokinetics and bioavailability of this compound. It was found that following oral administration, the compound exhibited favorable absorption characteristics with a half-life conducive for therapeutic use.

Comparison with Similar Compounds

Core Benzodioxin Derivatives

The 2,3-dihydro-1,4-benzodioxin scaffold is shared among several compounds, but substituent variations critically influence their properties:

Key Observations :

- Amino vs. Sulfonyl Groups: The amino group in the target compound contrasts with sulfonyl or trifluoroethanol substituents in analogs, altering electronic properties and hydrogen-bonding capacity .

- Ester vs. Acid Functionality: The methyl ester in the target compound may confer better cell permeability compared to carboxylic acid derivatives like [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid .

Research Implications and Limitations

- Biological Activity: The amino and ester groups in the target compound may favor interactions with amine receptors or esterase enzymes, unlike thiadiazin-2-amine or indazole derivatives, which exhibit distinct bioactivity profiles .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis of benzodioxin derivatives typically involves multi-step reactions, including nucleophilic substitution, amidation, and salt formation. For example, continuous flow reactors can enhance reaction efficiency by minimizing side products, while chromatography (e.g., reverse-phase HPLC) ensures high purity (>98%) . Key intermediates like the benzodioxin core may require protection/deprotection strategies to preserve functional groups. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid degradation of the amine group .

Q. How is the compound characterized for structural confirmation and purity assessment?

- Methodological Answer : Structural validation relies on 1H/13C NMR to confirm the benzodioxin backbone and acetate ester linkage. For example, aromatic protons in the benzodioxin ring typically appear as doublets at δ 6.5–7.0 ppm, while the methyl ester group resonates as a singlet near δ 3.7 ppm . Purity is assessed via HPLC (e.g., C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) to verify molecular weight (±1 Da). Elemental analysis (C, H, N) ensures stoichiometric consistency with the hydrochloride salt .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar benzodioxin derivatives recommend:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions. To address this:

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer : Mechanistic studies often combine:

- In-silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with targets like GPCRs or kinases.

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (Ka, Kd) .

- In-vivo models : Zebrafish or murine models for preliminary toxicity and efficacy profiling, with LC-MS/MS to monitor metabolite formation .

Q. How can the compound’s solubility and stability be improved for in-vivo studies?

- Methodological Answer :

- Salt selection : Alternative counterions (e.g., citrate instead of HCl) may enhance aqueous solubility.

- Co-solvents : Use cyclodextrins or PEG-based formulations to stabilize the compound in physiological buffers.

- pH optimization : Adjust to pH 4–6 to minimize ester hydrolysis .

Q. What strategies address discrepancies in pharmacological data across different research groups?

- Methodological Answer : Discrepancies may stem from batch-to-batch variability or assay interference. Mitigation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.